1-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Overview
Description
1-(3-Chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 1,2,4-oxadiazole moiety linked to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the 3-methylphenyl group: The oxadiazole ring is then functionalized with a 3-methylphenyl group through a coupling reaction.
Substitution on the piperazine ring: The final step involves the nucleophilic substitution of the piperazine ring with the 3-chlorophenyl group.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
1-(3-Chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the oxadiazole ring.
4-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine: Contains the oxadiazole and piperazine rings but lacks the chlorophenyl group.
Uniqueness: 1-(3-Chlorophenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the 3-chlorophenyl and 1,2,4-oxadiazole moieties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-15-4-2-5-16(12-15)20-22-19(26-23-20)14-24-8-10-25(11-9-24)18-7-3-6-17(21)13-18/h2-7,12-13H,8-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNVTSFDWLFDTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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